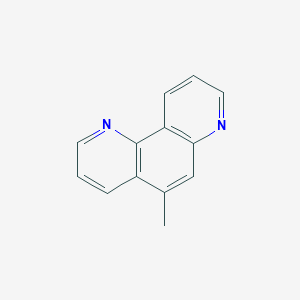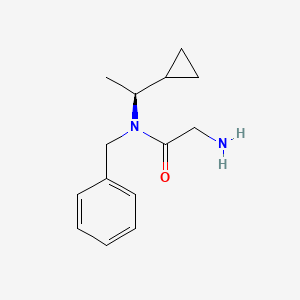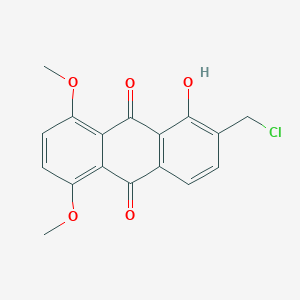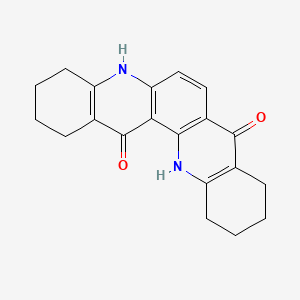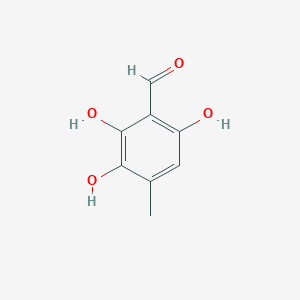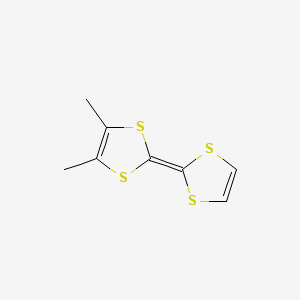
Dimethyltetrathiafulvalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyltetrathiafulvalene is an organosulfur compound belonging to the tetrathiafulvalene family. It is known for its unique electronic properties, making it a significant subject of study in materials science and chemistry. The compound has been utilized in the preparation of charge transfer complexes and has shown potential in various applications, including organic electronics and superconductors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dimethyltetrathiafulvalene can be synthesized through electrochemical oxidation and co-crystallization with various inorganic anions. One common method involves the use of tetrathiafulvalene derivatives as starting materials, which undergo partial chemical oxidation to form the desired compound . The synthesis typically requires controlled conditions, including specific temperatures and solvents, to ensure the formation of high-purity crystals.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the compound is generally produced in research laboratories using electrochemical techniques. The process involves the careful control of reaction parameters to achieve the desired product yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Dimethyltetrathiafulvalene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s electronic properties and enhancing its functionality in different applications .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like nitrite anions and reducing agents such as tetracyanoquinodimethane. The reactions are typically carried out under controlled conditions, including specific temperatures and solvents, to ensure the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound include various charge transfer complexes and radical cation salts. These products exhibit unique electronic properties, making them valuable in the study of organic conductors and superconductors .
Wissenschaftliche Forschungsanwendungen
In chemistry, it is used to prepare charge transfer complexes that exhibit metallic conductivity and superconductivity . In biology and medicine, the compound’s electronic properties are being explored for potential use in biosensors and other diagnostic tools . Additionally, dimethyltetrathiafulvalene has shown promise in the development of organic electronic devices, including transistors and photovoltaic cells .
Wirkmechanismus
The mechanism of action of dimethyltetrathiafulvalene involves its ability to undergo redox reactions, which alter its electronic properties. The compound interacts with various molecular targets, including inorganic anions and organic acceptors, to form charge transfer complexes. These interactions are facilitated by the compound’s unique electronic structure, which allows for efficient electron transfer and conductivity .
Vergleich Mit ähnlichen Verbindungen
Dimethyltetrathiafulvalene is similar to other tetrathiafulvalene derivatives, such as tetrathiafulvalene itself and its substituted variants. this compound is unique due to its specific electronic properties and the ability to form stable charge transfer complexes with a wide range of acceptors . Other similar compounds include tetracyanoquinodimethane and various quinone derivatives, which also exhibit interesting electronic properties but differ in their chemical reactivity and stability .
Conclusion
This compound is a fascinating compound with significant potential in various scientific fields. Its unique electronic properties and ability to form stable charge transfer complexes make it a valuable subject of study in materials science, chemistry, and beyond. Continued research into its synthesis, reactions, and applications will likely yield further insights and innovations.
Eigenschaften
CAS-Nummer |
62024-60-6 |
|---|---|
Molekularformel |
C8H8S4 |
Molekulargewicht |
232.4 g/mol |
IUPAC-Name |
2-(1,3-dithiol-2-ylidene)-4,5-dimethyl-1,3-dithiole |
InChI |
InChI=1S/C8H8S4/c1-5-6(2)12-8(11-5)7-9-3-4-10-7/h3-4H,1-2H3 |
InChI-Schlüssel |
BTQDPOVTMFCMKB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC(=C2SC=CS2)S1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



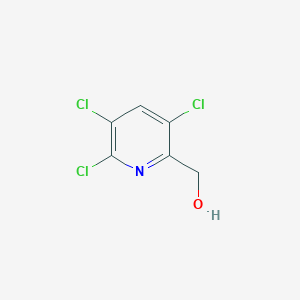
![4-Hydroxy-3-(3'-hydroxy-[1,1'-biphenyl]-4-yl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B13137919.png)
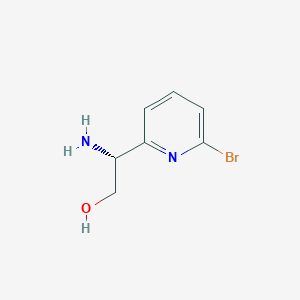
![5-(Methylsulfonyl)benzo[d]isoxazol-3-amine](/img/structure/B13137929.png)
